molecular formula C26H25N2O6S- B1264636 Carindacillin(1-)

Carindacillin(1-)

Cat. No.: B1264636
M. Wt: 493.6 g/mol
InChI Key: JIRBAUWICKGBFE-MNRDOXJOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Carindacillin(1-) (CAS 35531-88-5), with a molecular weight of 493.6 g/mol and the formula C₂₆H₂₅N₂O₆S⁻, is a penicillinate anion and the conjugate base of Carindacillin . It is the primary hydrolytic metabolite of Carindacillin (Carbenicillin indanyl sodium), which was designed as an orally bioavailable prodrug of the broad-spectrum antibiotic Carbenicillin . This prodrug strategy was historically employed to overcome the poor oral absorption of the parent drug, Carbenicillin . After oral administration, the ester bond in the prodrug is rapidly hydrolyzed by esterases in the body, releasing the active form, Carbenicillin, into the bloodstream . As a beta-lactam antibiotic belonging to the carboxypenicillin subclass, its primary research value lies in its mechanism of action . It exerts its antibacterial effect by interfering with the final stage of bacterial cell wall synthesis. It acylates penicillin-binding proteins (PBPs), which are transpeptidase enzymes, thereby inhibiting the cross-linking of peptidoglycan strands . This inhibition weakens the cell wall, leading to bacterial cell lysis and death . Its spectrum of activity is particularly relevant for studying infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa , Escherichia coli , and certain Proteus species . This compound is presented for research applications only, such as investigating the pharmacokinetics of prodrug metabolism, studying mechanisms of bacterial resistance to beta-lactam antibiotics, and exploring the structure-activity relationships of carboxypenicillins . It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H25N2O6S-

Molecular Weight

493.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/p-1/t18?,19-,20+,23-/m1/s1

InChI Key

JIRBAUWICKGBFE-MNRDOXJOSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C

Origin of Product

United States

Historical Context and Pharmacological Classification of Carindacillin

Evolution of Carindacillin (B1212590) as a Semisynthetic Penicillin Prodrug

The development of carindacillin represents a significant step in the evolution of antibiotic therapy, specifically in the realm of prodrug design. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. researchgate.net Carindacillin was designed as a prodrug of carbenicillin (B1668345), a potent carboxypenicillin antibiotic. guidetopharmacology.orgnih.govwikipedia.organtibioticdb.com

Carbenicillin itself was a valuable therapeutic agent, particularly due to its activity against Pseudomonas aeruginosa, but it suffered from poor absorption when taken orally. ncats.iotaylorandfrancis.com This necessitated its administration via injection. To overcome this limitation, researchers developed carindacillin, the indanyl ester of carbenicillin. nih.govantibioticdb.com This chemical modification, specifically the esterification of the carboxyl group on the side chain, protects the molecule from degradation by stomach acid. e-century.us After being absorbed in the small intestine, carindacillin is rapidly hydrolyzed by esterase enzymes in the body, releasing the active form, carbenicillin, into the bloodstream to exert its antibacterial effect. nih.govwikipedia.orgmedchemexpress.com This innovative approach allowed for the effective oral treatment of specific infections. wikipedia.org

Original Research and Discovery Milestones

The development of carindacillin is primarily documented in a 1972 research paper by A.R. English and colleagues at Pfizer. wikipedia.org Their work, titled "Carbenicillin indanyl sodium, an orally active derivative of carbenicillin," detailed the synthesis and preclinical data of the compound, then identified as carbenicillin indanyl sodium. wikipedia.orgmedchemexpress.com This research established its identity as an orally effective form of carbenicillin. wikipedia.org

Following this foundational research, carindacillin was approved by the U.S. Food and Drug Administration (FDA) in 1972 and was subsequently marketed by Pfizer. guidetopharmacology.orgwikipedia.org Although it is no longer marketed in the United States, its development marks an important milestone in medicinal chemistry and antibiotic drug design. drugbank.comwikipedia.orgdrugbank.com

Classification within Beta-Lactam Antibiotics and Carboxypenicillins

Carindacillin is classified within a major group of antibacterial agents known as beta-lactam antibiotics. guidetopharmacology.organtibioticdb.comgenome.jpdrugbank.com This class of drugs is characterized by the presence of a beta-lactam ring in their molecular structure, which is essential for their mechanism of action—the inhibition of bacterial cell wall synthesis. rmmg.org

Within the broad family of penicillins, carindacillin belongs to the subgroup of extended-spectrum penicillins. genome.jpgenome.jp More specifically, it is categorized as a carboxypenicillin. guidetopharmacology.orgrmmg.orgguidetopharmacology.orgslideshare.net The carboxypenicillins were developed to provide a broader spectrum of activity compared to natural penicillins, particularly against Gram-negative bacteria like Pseudomonas and Proteus species. taylorandfrancis.comrmmg.org Carindacillin shares this characteristic by virtue of being a prodrug of carbenicillin, a primary member of this group. rmmg.org

The Anatomical Therapeutic Chemical (ATC) classification system, maintained by the World Health Organization, places carindacillin under the code J01CA05, firmly situating it among the penicillins with an extended spectrum. nih.govncats.iogenome.jp

Chemical Synthesis and Derivatization Strategies for Carindacillin Analogs

Synthetic Pathways from Precursor Compounds

The synthesis of Carindacillin (B1212590) is fundamentally a prodrug strategy, involving the esterification of the parent antibiotic, carbenicillin (B1668345). nih.govresearchgate.net Carbenicillin itself is a semi-synthetic penicillin, meaning its core structure is derived from a natural fermentation product, while the side chain is chemically added. wikipedia.org

The primary precursors for Carindacillin synthesis are:

6-Aminopenicillanic Acid (6-APA): This is the core structural component of all penicillin antibiotics, featuring the characteristic β-lactam ring fused to a thiazolidine (B150603) ring. asm.org It is the primary chiral synthon that provides the necessary stereochemistry for antibacterial activity. asm.org

Phenylmalonic Acid: This molecule serves as the foundation for the unique side chain of carbenicillin. chemicalbook.com

5-Indanol (B105451): This is the "promoiey" or carrier group that is esterified to carbenicillin to increase its lipophilicity, a key feature for oral absorption. asm.org

A described manufacturing pathway involves the initial synthesis of the carbenicillin side chain precursor. Phenylmalonic acid is reacted with phosphorus pentachloride to form phenylchlorocarbonyl ketene. chemicalbook.com This activated side chain is then coupled to the 6-amino group of the 6-aminopenicillanic acid (often used as a triethylamine (B128534) salt to improve solubility in organic solvents). chemicalbook.com

The final step in the synthesis is the esterification reaction between the α-carboxyl group of the carbenicillin side chain and the hydroxyl group of 5-indanol. This creates the indanyl ester linkage, yielding Carindacillin. asm.orgfda.gov The resulting molecule, carbenicillin indanyl sodium, is acid-stable, allowing it to pass through the stomach before being absorbed in the small intestine. asm.orgfda.govsma.org.sg

Table 1: Key Precursors in Carindacillin Synthesis

Precursor CompoundChemical FormulaRole in Synthesis
6-Aminopenicillanic Acid (6-APA)C₈H₁₁N₂O₃SCore β-lactam nucleus
Phenylmalonic AcidC₉H₈O₄Side-chain precursor
5-IndanolC₉H₁₀OLipophilic promoiety for esterification

Novel Derivatization Methods and Prodrug Design

Carindacillin is a classic example of a carrier-linked prodrug, where an active drug is covalently bonded to a non-toxic carrier moiety to overcome a specific barrier, in this case, poor oral bioavailability. wikipedia.orgguidetopharmacology.orggenome.jp Upon absorption, the ester bond is rapidly hydrolyzed by esterase enzymes present in plasma and tissue, releasing the active carbenicillin and the inert 5-indanol metabolite. chemicalbook.comasm.orgfda.gov This strategy enhances bioavailability by masking the polar carboxylic acid group of carbenicillin, thereby increasing its lipophilicity and ability to permeate the gastrointestinal tract. researchgate.netnih.gov

The success of the indanyl ester of carbenicillin has spurred research into other ester-based derivatizations of penicillins to create analogs with improved properties. The primary goal of these derivatization methods is to modify the parent drug's physicochemical characteristics transiently.

Key derivatization strategies for penicillin analogs include:

Esterification: This is the most common method for creating penicillin prodrugs. Besides Carindacillin (the indanyl ester), another notable example is Carfecillin, the phenyl ester of carbenicillin. researchgate.net Other esters, such as Pivampicillin (a pivaloyloxymethyl ester of ampicillin), also demonstrate the utility of this approach for enhancing oral absorption. nih.gov

Acylation and Amidation: These strategies involve modifying carboxyl or amino groups to alter solubility, stability, or permeability. nih.gov For instance, the formation of amides can change the electronic and steric properties of a molecule, potentially influencing its interaction with bacterial enzymes or transporters.

Mutual Prodrugs: This approach involves linking two different active drugs together. For example, Sultamicillin is a mutual prodrug that links ampicillin (B1664943) and the β-lactamase inhibitor sulbactam (B1307) via a double ester linkage. Upon hydrolysis, it releases both agents in equimolar amounts.

Table 2: Comparison of Carbenicillin Ester Prodrugs

Prodrug NameEster GroupPurpose of Derivatization
Carindacillin IndanylEnhance oral bioavailability
Carfecillin PhenylEnhance oral bioavailability

These derivatization methods highlight a versatile chemical toolbox for optimizing the therapeutic potential of established antibiotics like carbenicillin. acs.org

Stereoselective Synthesis and Chiral Purity Considerations

The biological activity of penicillin antibiotics is highly dependent on their specific three-dimensional structure. Therefore, controlling stereochemistry during synthesis is critical. nih.gov Carindacillin possesses multiple chiral centers, and its synthesis must be stereoselective to ensure the formation of the biologically active isomer. google.comgoogle.com

The key stereochemical features of Carindacillin are:

The Penicillin Nucleus: The core 6-APA structure has three defined chiral centers at positions 2, 5, and 6. The absolute configuration required for antibacterial activity is (2S, 5R, 6R). wikipedia.org This specific arrangement is crucial for the strained β-lactam ring to effectively inhibit bacterial cell wall synthesis enzymes. The use of naturally derived 6-APA as a starting material typically ensures this correct configuration is maintained. asm.orgkarger.com

The Phenylacetyl Side Chain: The side chain of carbenicillin contains an additional chiral center at the α-carbon (the carbon atom bonded to the phenyl group and the carboxyl group). Consequently, Carindacillin exists as a mixture of two diastereomers (epimers) at this position. Both R- and S-isomers of carbenicillin are known to possess antibacterial activity.

Ensuring chiral purity, particularly for the core penicillin nucleus, is paramount. Modern synthetic methods often employ chiral synthons or chiral reagents to guide the reaction towards the desired stereoisomer. googleapis.com In cases where a mixture of isomers is formed, resolution techniques such as chiral high-pressure liquid chromatography (HPLC) or fractional crystallization can be used to separate the enantiomers or diastereomers. googleapis.comgoogle.com For Carindacillin, the synthesis is designed to be stereospecific regarding the β-lactam core, while it is generally accepted as a mixture of epimers at the side chain's chiral center. google.comgoogle.com

Table 3: Chiral Centers of Carindacillin

PositionConfigurationSignificance
C2SEssential for core structure and activity
C5REssential for core structure and activity
C6REssential for core structure and activity
Side Chain α-CarbonR/S MixtureBoth epimers exhibit activity

Molecular Mechanisms of Action of Carindacillin and Its Active Metabolite

Enzymatic Hydrolysis of Carindacillin (B1212590) to Carbenicillin (B1668345)

Carindacillin is chemically known as carbenicillin indanyl sodium. wikipedia.org As a prodrug, its structure includes an indanyl ester group, which enhances its oral bioavailability. guidetopharmacology.orgtaylorfrancis.com After passing through the stomach, the compound is absorbed from the small intestine. wikipedia.org Shortly after absorption, it undergoes rapid hydrolysis in the body, a process catalyzed by esterase enzymes. wikipedia.orgresearchgate.net This enzymatic reaction cleaves the indanyl ester bond, releasing the active antibacterial agent, carbenicillin, into the bloodstream. nih.govtaylorfrancis.com This conversion is critical, as carbenicillin itself is not well absorbed from the gastrointestinal tract and must be administered parenterally. nih.gov The prodrug strategy allows for oral administration to treat specific infections, such as those of the urinary tract. medchemexpress.comdrugbank.com

Interaction Kinetics and Specificity with Penicillin-Binding Proteins (PBPs)

The active metabolite, carbenicillin, belongs to the β-lactam class of antibiotics and exerts its effect by targeting penicillin-binding proteins (PBPs). nih.govebi.ac.uk PBPs are bacterial enzymes, specifically transpeptidases, located on the inner membrane of the bacterial cell wall that are essential for the final steps of peptidoglycan synthesis. patsnap.comnih.gov

Carbenicillin's mechanism involves the formation of a stable, covalent acyl-enzyme complex with the active site serine of a PBP. nih.gov This irreversible acylation inactivates the enzyme, preventing it from carrying out its function. emerginginvestigators.org The specificity and kinetics of this interaction can vary between different PBPs and bacterial species.

Research on Pseudomonas aeruginosa, a significant pathogen, has provided detailed insights into these interactions. Crystal structure analysis of PBP3 from P. aeruginosa has shown that when carbenicillin binds, it induces local conformational changes, leading to a narrowing of the substrate-binding cleft. nih.govresearchgate.net This binding also significantly increases the thermostability of the PBP3 enzyme. researchgate.net Studies profiling PBP activity in intact P. aeruginosa cells have shown that penicillins generally exhibit preferential binding to specific PBPs. For instance, piperacillin (B28561), a related penicillin, binds most avidly to PBP3 and PBP4. asm.org While carbenicillin showed modest binding in some whole-cell assays at certain concentrations, its primary targets are these essential high-molecular-mass PBPs. asm.org The efficacy of the antibiotic is directly related to its ability to bind and inhibit these critical enzymes.

| PBP Interaction Findings for Carbenicillin and Related Penicillins | | :--- | :--- | | Target Protein | Penicillin-Binding Proteins (PBPs), specifically high-molecular-mass PBPs like PBP3. nih.govresearchgate.netasm.org | | Bacterial Species Studied | Pseudomonas aeruginosa, Escherichia coli. emerginginvestigators.orgresearchgate.netasm.org | | Binding Mechanism | Covalent acylation of the active site serine residue within the PBP. nih.gov | | Structural Impact on PBP | Binding of carbenicillin to P. aeruginosa PBP3 causes conformational changes, narrowing the substrate-binding cleft and increasing enzyme thermostability. nih.govresearchgate.net | | Binding Specificity | Penicillins show preferential binding; piperacillin has high affinity for PBP3 and PBP4 in P. aeruginosa. asm.org |

Disruption of Bacterial Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is maintained by a large macromolecule called peptidoglycan, which forms a mesh-like layer around the cytoplasmic membrane. wikipedia.org This layer is composed of polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. nih.govwikipedia.org The final and crucial step in peptidoglycan synthesis is this cross-linking reaction, catalyzed by PBP enzymes (D,D-transpeptidases). patsnap.comemerginginvestigators.org

By inactivating PBPs, carbenicillin directly inhibits this transpeptidation step. nih.govpatsnap.com This prevents the formation of the peptide cross-links that give the peptidoglycan layer its strength and rigidity. patsnap.com As a result, the synthesis of a functional cell wall is halted, leading to the assembly of a weakened peptidoglycan scaffold. nih.gov This disruption is particularly effective in actively dividing bacteria, which are constantly synthesizing new cell wall material. patsnap.com

| Impact of Carbenicillin on Peptidoglycan Biosynthesis | | :--- | :--- | | Target Process | Final stage of bacterial cell wall synthesis. patsnap.comnih.gov | | Key Enzyme Inhibited | Penicillin-Binding Proteins (PBPs) / D,D-transpeptidases. nih.govemerginginvestigators.org | | Molecular Consequence | Inhibition of the transpeptidation reaction, preventing the cross-linking of peptidoglycan strands. patsnap.com | | Resulting Defect | Formation of a weakened bacterial cell wall lacking structural integrity. nih.govpatsnap.com |

Role in Inducing Bacterial Cell Lysis and Autolytic Pathways

The ultimate bactericidal effect of carbenicillin is cell lysis. nih.govpatsnap.com With a weakened cell wall, the bacterium can no longer withstand the high internal osmotic pressure of its cytoplasm, leading to rupture and cell death. frontiersin.org

This lytic process is not merely a passive structural failure but is often actively mediated by the bacterium's own enzymes known as autolysins. nih.gov Autolysins are cell wall hydrolases involved in normal cell processes like growth and division, but their activity must be tightly regulated. frontiersin.org It is theorized that beta-lactam antibiotics like carbenicillin may disrupt the normal balance of cell wall synthesis and degradation. nih.gov One proposed mechanism is that carbenicillin interferes with an inhibitor of autolysins, leading to uncontrolled enzymatic degradation of the already weakened cell wall. nih.gov

Studies on other beta-lactams have shown that antibiotic treatment can trigger complex regulatory pathways that activate autolytic systems. For example, in Streptococcus pneumoniae, penicillin treatment can induce a switch in the synthesis of surface teichoic acids, which in turn unsequesters the major autolysin LytA, allowing it to degrade the cell wall and cause lysis. elifesciences.org The enhancement of carbenicillin-induced lysis by compounds like cadaverine (B124047) in P. aeruginosa further suggests the involvement of specific cellular pathways in the lytic event. asm.org

Mechanisms of Antimicrobial Resistance to Carindacillin

Beta-Lactamase-Mediated Inactivation: Enzymatic Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to β-lactam antibiotics, including carindacillin (B1212590), is the production of β-lactamase enzymes. nih.govsci-hub.se These enzymes catalyze the hydrolysis of the amide bond within the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. nih.govmdpi.com This enzymatic cleavage prevents the antibiotic from binding to its target, the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov

β-lactamases are produced by a wide range of both Gram-positive and Gram-negative bacteria. nih.gov In Gram-negative bacteria, these enzymes are typically located in the periplasmic space, providing an effective barrier against incoming β-lactam antibiotics. sci-hub.se The production of β-lactamases can be encoded by genes on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. sci-hub.se

Several classes of β-lactamases exist, with varying substrate specificities. For instance, some β-lactamases, often referred to as penicillinases, preferentially hydrolyze penicillins like carbenicillin (B1668345). sci-hub.se The emergence of extended-spectrum β-lactamases (ESBLs) has further complicated the landscape of antibiotic resistance, as these enzymes can inactivate a broader range of β-lactam antibiotics.

Table 1: Key Features of Beta-Lactamase-Mediated Resistance

FeatureDescription
Mechanism Enzymatic hydrolysis of the β-lactam ring. nih.gov
Enzyme Beta-lactamase. nih.gov
Effect on Carindacillin Inactivation of the active form, carbenicillin. targetmol.com
Location in Gram-Negative Bacteria Periplasmic space. sci-hub.se
Genetic Basis Chromosomal or plasmid-encoded genes. sci-hub.se

Alterations in Penicillin-Binding Protein (PBP) Structure and Affinity

Another significant mechanism of resistance involves modifications to the target of β-lactam antibiotics, the penicillin-binding proteins (PBPs). sci-hub.sehufocw.org PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. hufocw.org By binding to PBPs, β-lactam antibiotics inhibit their enzymatic activity, leading to a weakened cell wall and eventual cell lysis. sci-hub.se

Bacteria can develop resistance by altering the structure of their PBPs, which reduces the binding affinity of β-lactam antibiotics like carindacillin. hufocw.orgeuropa.eu These alterations are typically the result of mutations in the genes encoding the PBPs. A well-known example of this is the methicillin-resistant Staphylococcus aureus (MRSA), which acquires a gene (mecA) that encodes for a modified PBP (PBP2a). nih.govucl.ac.be PBP2a has a very low affinity for most β-lactam antibiotics, rendering them ineffective. ucl.ac.begoogle.com While carindacillin's primary targets are Gram-negative bacteria, the principle of PBP alteration as a resistance mechanism is a widespread strategy among bacteria. sci-hub.se Computational studies have suggested that carindacillin may have a strong binding affinity to the MRSA-MecA protein, though this is an area of ongoing research. nih.gov

Table 2: PBP Alterations and Carindacillin Resistance

AspectDescription
Target of Carindacillin Penicillin-Binding Proteins (PBPs). hufocw.org
Function of PBPs Catalyze peptidoglycan synthesis for cell wall formation. hufocw.org
Resistance Mechanism Structural alterations in PBPs reduce binding affinity. hufocw.org
Genetic Basis Mutations in PBP-encoding genes.
Example mecA gene in MRSA encoding for low-affinity PBP2a. nih.govucl.ac.be

Bacterial Efflux Pump Systems Affecting Intracellular Concentration

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. ucl.ac.beviamedica.pl This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. google.com Efflux pumps are a significant cause of resistance in both Gram-positive and Gram-negative bacteria. viamedica.pl

In Gram-negative bacteria, the efflux pumps are often complex, tripartite systems that span both the inner and outer membranes. viamedica.pl The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important in conferring multidrug resistance in Gram-negative pathogens. viamedica.plgoogle.com Overexpression of these pumps can lead to resistance to multiple classes of antibiotics, including β-lactams. google.com For instance, the AdeABC efflux pump in Acinetobacter baumannii and the MexAB-OprM system in Pseudomonas aeruginosa are known to contribute to β-lactam resistance. viamedica.plgoogle.com

The effectiveness of carindacillin can be compromised by the activity of these efflux pumps, which actively expel carbenicillin from the periplasm or cytoplasm, thereby reducing its ability to interact with PBPs.

Table 3: Role of Efflux Pumps in Carindacillin Resistance

FeatureDescription
Mechanism Active transport of antibiotics out of the bacterial cell. ucl.ac.be
System Components Membrane-bound protein complexes, often tripartite in Gram-negative bacteria. viamedica.pl
Key Efflux Pump Family Resistance-Nodulation-Division (RND). viamedica.pl
Effect on Carindacillin Reduced intracellular/periplasmic concentration of carbenicillin.
Examples in Gram-Negative Bacteria AdeABC in Acinetobacter baumannii, MexAB-OprM in Pseudomonas aeruginosa. viamedica.plgoogle.com

Adaptive Resistance Mechanisms in Gram-Negative and Gram-Positive Bacteria

Beyond specific mechanisms like enzyme production and target modification, bacteria can also employ broader adaptive strategies to resist antibiotics. These mechanisms are often regulated by complex cellular networks and can be triggered by environmental stresses, including exposure to antibiotics.

In both Gram-positive and Gram-negative bacteria, two-component regulatory systems play a crucial role in sensing environmental signals and modulating gene expression to facilitate adaptation. viamedica.pl These systems can control the expression of efflux pumps, β-lactamases, and other resistance determinants in response to the presence of an antibiotic. viamedica.pl This allows bacteria to mount a coordinated defense against antimicrobial agents. For example, the expression of some RND family efflux pumps is regulated by such two-component systems, which are activated by the presence of a substrate, leading to its expulsion from the cell. viamedica.pl

These adaptive responses represent a more dynamic and complex form of resistance, allowing bacteria to fine-tune their defenses in the face of antibiotic challenges.

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlating Molecular Structure with In Vitro Antibacterial Efficacy

The antibacterial effectiveness of carindacillin (B1212590) is intrinsically linked to its molecular structure, which facilitates its conversion to carbenicillin (B1668345). The introduction of an ionizable or polar group, such as the carboxyl group in carbenicillin's side chain, is a key structural feature that confers activity against Gram-negative bacteria like Escherichia coli, Klebsiella, Haemophilus, Salmonella, and Shigella. uobasrah.edu.iq This modification allows the antibiotic to penetrate the outer membrane of Gram-negative bacteria more effectively, likely through porin channels. uobasrah.edu.iq

The in vitro activity of carindacillin is dependent on its hydrolysis to carbenicillin. nih.gov In standard serial dilution tests where significant hydrolysis occurs, carindacillin exhibits an antibacterial spectrum similar to that of carbenicillin. nih.gov However, under conditions that limit hydrolysis, carindacillin shows reduced activity against Gram-negative bacilli but greater activity against Gram-positive cocci compared to carbenicillin. nih.gov This highlights the critical role of the indanyl ester in facilitating oral absorption and its subsequent cleavage to release the active carbenicillin.

The following table summarizes the in vitro antibacterial activity of Carbenicillin, the active form of Carindacillin, against various pathogens.

PathogenMIC Range (µg/mL)
Escherichia coli1.56 - 100
Salmonella choleraesuis1.56 - 3.12
Pasteurella multocida0.78 - 1.56
Proteus vulgaris1.56 - 12.5
Staphylococcus aureus0.78 - >100
Streptococcus pyogenes0.05 - 0.2
Data sourced from studies on the protective effects of Carindacillin in mice, reflecting the in vivo conversion to Carbenicillin. targetmol.com

Influence of Side Chain Modifications on PBP Binding and Beta-Lactamase Stability

The core of carindacillin's antibacterial action, mediated through carbenicillin, lies in its ability to inhibit penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. sci-hub.sedoctorlib.org The acylamino side chain is a critical component for this interaction. philadelphia.edu.jo Modifications to this side chain significantly impact the antibiotic's affinity for PBPs and its susceptibility to degradation by β-lactamase enzymes.

The α-carboxy group on the benzyl (B1604629) side chain of carbenicillin is a pivotal modification. While it enhances activity against Gram-negative bacteria, it also renders the molecule susceptible to certain β-lactamases. uobasrah.edu.iq Carboxypenicillins like carbenicillin are generally classified as β-lactamase sensitive. uobasrah.edu.iq The stability of the β-lactam ring is a crucial factor, and electron-withdrawing groups in the side chain can increase this stability by reducing the nucleophilicity of the carbonyl oxygen. philadelphia.edu.jo

Conversely, bulky side groups can provide steric hindrance, protecting the β-lactam ring from hydrolysis by β-lactamases. uomus.edu.iq However, in the case of carboxypenicillins, the focus has been more on expanding the spectrum of activity rather than achieving inherent β-lactamase resistance through bulky side chains alone. sci-hub.se The stability against β-lactamases is a significant challenge, and the presence of these enzymes is a primary mechanism of resistance. nih.govmdpi.com The α-carboxyl group has been shown to stabilize compounds against cephalosporinases, but not necessarily all penicillinases. nih.gov

ModificationEffect on PBP BindingEffect on Beta-Lactamase Stability
α-carboxy group Enhances binding to PBPs of Gram-negative bacteria.Generally susceptible to penicillinases, but may offer some stability against certain cephalosporinases. nih.gov
Bulky R groups Can decrease affinity for some PBPs due to steric hindrance. philadelphia.edu.joProvides steric hindrance, increasing resistance to some β-lactamases. uomus.edu.iq
Electron-withdrawing groups Can modulate binding affinity.Increases the chemical stability of the β-lactam ring. philadelphia.edu.jo

Computational Approaches to Carindacillin Analog Design

Modern drug design increasingly relies on computational methods to predict the efficacy and properties of new antibiotic analogs. wikipedia.org For carindacillin and related compounds, computational screening and molecular docking studies can provide valuable insights into their interactions with bacterial targets. researchgate.net

For instance, computational studies have been used to screen for drugs that could inhibit the MecA protein in Methicillin-Resistant Staphylococcus aureus (MRSA). In one such study, carindacillin was identified as a potential strong binder to the MRSA-MecA protein, suggesting a possible role for its structural motifs in overcoming resistance. nih.gov Molecular dynamics simulations can further elucidate the stability of the drug-target complex. For example, simulations of carindacillin have been used to study its conformational changes and interactions within protein binding sites. biorxiv.org

These computational techniques allow for the high-throughput virtual screening of large libraries of potential analogs. physchemres.org By modeling the binding affinity of different carindacillin derivatives to PBPs and their susceptibility to various β-lactamases, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. physchemres.orglifeintech.com

Strategic Development of Next-Generation Carboxypenicillins

The development of next-generation carboxypenicillins is driven by the need to overcome bacterial resistance and improve the spectrum of activity. nih.govresearchgate.net Rational drug design strategies are central to this effort. nih.gov One key area of focus is the development of new β-lactamase inhibitors to be co-administered with carboxypenicillins. nih.gov This combination therapy protects the penicillin from degradation, allowing it to reach its PBP targets.

Another strategy involves modifying the carbenicillin scaffold to enhance its intrinsic stability against β-lactamases or to improve its penetration into bacterial cells. researchgate.net This could involve the addition of different chemical moieties to the side chain that confer new properties without compromising PBP binding. The design of novel diazabicyclooctane inhibitors, for example, represents a new chemotype that can overcome multiple resistance mechanisms. nih.gov

The ultimate goal is to develop new carboxypenicillins with potent in vitro and in vivo activity against a broad range of pathogens, including multidrug-resistant strains. nih.gov This requires a multidisciplinary approach that combines synthetic chemistry, microbiology, and computational modeling to rationally design the next generation of these important antibiotics. nih.govresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for Carindacillin Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

The quantitative determination of Carindacillin (B1212590) and its active metabolite, carbenicillin (B1668345), is predominantly achieved through High-Performance Liquid Chromatography (HPLC). uio.no HPLC offers high sensitivity, accuracy, and adaptability, making it the gold standard for analyzing antibiotics in both pharmaceutical formulations and biological fluids. tandfonline.comdokumen.pub

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common modality for penicillin analysis. A typical method involves a C18 column and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (commonly acetonitrile). oup.comcore.ac.uk Detection is usually performed using an ultraviolet (UV) detector. dokumen.pub For penicillins lacking a strong chromophore, such as Carindacillin, detection can be challenging, often requiring monitoring at low UV wavelengths (e.g., 195-220 nm). dokumen.pubcore.ac.uk Method development focuses on optimizing mobile phase composition, pH, and flow rate to achieve adequate separation from impurities and degradation products. core.ac.uk In research settings, HPLC has been used to confirm the purity of Carindacillin, with studies specifying a purity of >95% for experimental use. biorxiv.orgnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is the preferred method, Gas Chromatography (GC) is also a powerful analytical tool. google.com However, its application to compounds like Carindacillin is limited by their low volatility and thermal instability. Direct analysis by GC-MS would require derivatization to convert the non-volatile penicillin into a more volatile and thermally stable compound. This additional sample preparation step makes GC-MS less straightforward and more time-consuming for routine analysis of penicillins compared to HPLC. researchgate.net

Below is a representative data table outlining typical HPLC parameters for the analysis of penicillins, adaptable for Carindacillin.

ParameterTypical ConditionPurpose
Chromatographic ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity. core.ac.uk
Mobile PhaseAcetonitrile : Phosphate Buffer (pH adjusted)Eluent to carry the sample through the column; composition is optimized for resolution. core.ac.uk
DetectionUV Spectrophotometry (e.g., 195-220 nm)Quantifies the compound based on its absorbance of UV light. dokumen.pubcore.ac.uk
Flow Rate1.0 - 1.5 mL/minControls the speed of the mobile phase, affecting retention time and peak shape. core.ac.uk
QuantificationExternal or Internal Standard MethodEnsures accuracy by comparing the peak area of the analyte to that of a known standard. core.ac.uk

Spectroscopic Characterization Techniques for Compound Verification and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the precise molecular structure of Carindacillin. researchgate.net These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the compound's identity and the identification of any impurities. researchgate.netgoogle.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of Carindacillin and to obtain information about its structure through fragmentation patterns. researchgate.net Predicted mass spectrometry data, including MS/MS spectra, are available in databases and serve as a reference for experimental verification. drugbank.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the Carindacillin molecule, such as the carbonyl groups of the β-lactam ring and the ester, by detecting their characteristic vibrational frequencies. dokumen.pubresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : While useful for quantification in HPLC, the UV spectrum of Carindacillin itself is not highly characteristic. Penicillins that, like Carindacillin, possess an aromatic ring in the side chain typically show a low-intensity absorption band. dokumen.pub

The following table summarizes the application of these spectroscopic techniques.

TechniqueInformation ProvidedApplication in Carindacillin Research
NMR Spectroscopy (¹H, ¹³C)Detailed molecular structure, connectivity of atoms. researchgate.netPrimary method for structural confirmation and identification of impurities. researchgate.net
Mass Spectrometry (MS)Molecular weight and fragmentation pattern. researchgate.netCompound verification and structural elucidation. drugbank.com
Infrared (IR) SpectroscopyPresence of specific functional groups. dokumen.pubConfirmation of key chemical bonds (e.g., C=O, N-H). researchgate.net
UV-Visible SpectroscopyElectronic transitions, used for quantification.Primarily used as a detection method in HPLC. dokumen.pub

In Vitro Antimicrobial Susceptibility Testing Methods and Interpretive Criteria

To evaluate the effectiveness of Carindacillin (via its active form, carbenicillin), in vitro antimicrobial susceptibility tests (AST) are performed. These tests determine the concentration of the antibiotic required to inhibit or kill a specific bacterium.

Disk Diffusion (Kirby-Bauer) Test : This is a standardized method where paper disks impregnated with a specific amount of carbenicillin are placed on an agar (B569324) plate swabbed with the test organism. hardydiagnostics.comlibretexts.org The antibiotic diffuses into the agar, and if the bacteria are susceptible, a clear "zone of inhibition" forms where growth is prevented. libretexts.org The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant. google.com

Minimum Inhibitory Concentration (MIC) Test : The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. ucl.ac.be This is typically determined by agar dilution or broth microdilution methods. In the agar dilution method, varying concentrations of the antibiotic are incorporated into the agar, and the MIC is the lowest concentration that inhibits growth. ncats.ioncats.io The MIC provides a more precise measure of susceptibility than the disk diffusion test.

Interpretive criteria are crucial for translating raw data (zone diameter or MIC value) into a clinical prediction of efficacy. These standards are established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Test MethodMeasurementInterpretation
Kirby-Bauer Disk DiffusionZone of Inhibition Diameter (mm)Compared to standard charts to classify as Susceptible, Intermediate, or Resistant. libretexts.orggoogle.com
Broth/Agar DilutionMinimum Inhibitory Concentration (µg/mL)The lowest concentration that inhibits bacterial growth. ucl.ac.bencats.io
Fractional Inhibitory Concentration Index (FICI)FICI Score (for combination testing)≤0.5: Synergy; >0.5 to <4.0: Indifference; ≥4.0: Antagonism. google.com

Bioanalytical Method Development for Carindacillin and Carbenicillin in Biological Matrices

Bioanalytical methods are developed to quantify a drug and its metabolites in biological samples such as plasma, urine, and tissue. tandfonline.com For Carindacillin, this involves measuring both the prodrug and its active form, carbenicillin, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The development of a robust bioanalytical method, typically using HPLC-UV, involves several key steps:

Sample Preparation : This is a critical step to remove interfering substances, such as proteins, from the biological matrix. Common techniques for penicillins include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). oup.comcore.ac.uk The goal is to achieve a clean extract and concentrate the analyte.

Chromatographic Separation : An HPLC method is developed to separate Carindacillin, carbenicillin, and an internal standard from endogenous components in the sample extract. This requires optimization of the column, mobile phase, and gradient elution profile. tandfonline.comoup.com

Method Validation : The developed method must be rigorously validated to ensure its reliability. Validation parameters include:

Linearity : The method demonstrates a linear relationship between concentration and detector response over a specific range. core.ac.uk

Accuracy and Precision : The method accurately and consistently measures the known concentration of the analyte.

Recovery : The efficiency of the extraction process from the biological matrix is determined. Recoveries above 80% are generally considered good. core.ac.uk

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. core.ac.ukresearchgate.net

Stability : The stability of the analyte in the biological matrix is assessed under various storage and handling conditions. oup.com

The analysis of Carindacillin and carbenicillin in biological fluids is essential for pharmacokinetic studies that compare it to other esters or related antibiotics. nih.gov

Chemical and Biological Degradation Pathways of Carindacillin

Hydrolytic Stability and Degradation Kinetics in Aqueous Solutions

The degradation of Carindacillin (B1212590) in aqueous solutions is a complex process influenced by pH and temperature, involving the hydrolysis of both the ester linkage and the β-lactam ring. researchgate.net Research has established distinct degradation pathways and rates depending on the pH of the solution.

Below pH 3, the degradation of the β-lactam ring is the predominant reaction. researchgate.net However, as the pH increases, particularly above pH 7, the hydrolysis of the indanyl ester to form carbenicillin (B1668345) becomes the superseding degradation pathway. researchgate.net This is a critical feature, as the ester must be cleaved for the drug to become active. annualreviews.org

Studies have shown that the β-lactam ring of Carindacillin is significantly more stable than that of its parent compound, carbenicillin, in acidic conditions. At pH 1, it is approximately three times more stable, six times more stable at pH 2, and seventeen times more stable at pH 3. researchgate.net This enhanced acid stability is a key property for an orally administered penicillin. annualreviews.org

The rate of hydrolysis is also temperature-dependent. For β-lactam antibiotics in general, a 10°C increase in temperature can lead to a 2.5- to 3.9-fold increase in the hydrolysis rate. nih.gov Specific kinetic studies on Carindacillin have predicted a half-life of 17 hours for the production of carbenicillin from Carindacillin at pH 7.0 and 37°C. researchgate.net

Table 1: Hydrolytic Degradation of Carindacillin

pH Range Primary Degradation Pathway Relative Stability of β-Lactam Ring Predicted Half-Life for Carbenicillin Formation (at 37°C)
< 3 β-Lactam cleavage 3-17 times more stable than Carbenicillin -
> 7 Ester hydrolysis to Carbenicillin - 17 hours (at pH 7.0)

Data sourced from a study on the stability kinetics of carbenicillin esters in aqueous solution. researchgate.net

Photodegradation and Oxidative Degradation Profiles

While specific studies focusing solely on the photodegradation and oxidative degradation of Carindacillin are limited, the general behavior of β-lactam antibiotics suggests susceptibility to these degradation pathways. The presence of aromatic rings and heteroatoms in the Carindacillin structure can make it reactive towards photolytic and oxidative processes. These reactions can lead to the formation of various transformation products, potentially altering the compound's biological activity and environmental impact. Further research is needed to fully characterize the specific products and kinetics of Carindacillin's photodegradation and oxidation.

Enzymatic Biotransformation by Microbial Systems

The primary enzymatic transformation of Carindacillin occurs in the human body, where it is rapidly hydrolyzed by non-specific esterases present in plasma and tissues to yield carbenicillin. annualreviews.orguobaghdad.edu.iqchemicalbook.com This process is essential for its therapeutic action.

In the environment, microbial systems can also play a significant role in the degradation of Carindacillin. The β-lactam ring, a common feature of penicillin-class antibiotics, is susceptible to cleavage by β-lactamase enzymes produced by a wide range of bacteria. mdpi.com This enzymatic hydrolysis inactivates the antibiotic properties of the molecule. nih.govmdpi.com The ester linkage of Carindacillin is also a target for microbial esterases, which would mirror the activation process that occurs in the human body. The presence of antibiotics like Carindacillin in the environment can contribute to the selection pressure for antibiotic-resistant bacteria. researchgate.net

Identification and Characterization of Degradation Products and Their Environmental Fate

The degradation of Carindacillin results in several key products. The intended and primary degradation product in a biological system is Carbenicillin , formed via the hydrolysis of the indanyl ester. annualreviews.org This hydrolysis also releases Indanol , which is further metabolized in the body through conjugation into glucuronide and sulfate (B86663) esters before being excreted. annualreviews.org

Hydrolysis of the β-lactam ring, either through chemical or enzymatic processes, leads to the formation of Carbenicilloic acid (from Carbenicillin) or the corresponding penicilloic acid derivative of Carindacillin itself. This opening of the β-lactam ring results in a loss of antimicrobial activity. nih.govscribd.com

The environmental fate of these degradation products is a key consideration. While Carbenicillin itself is a known antibiotic, its degradation product, Carbenicilloic acid, is considered to have reduced antimicrobial activity. nih.gov However, the widespread presence of antibiotics and their degradation products in wastewater and surface water is a growing environmental concern, as it can contribute to the development of antibiotic resistance and have ecotoxicological effects. mdpi.comresearchgate.net The degradation of β-lactam antibiotics in surface waters is expected to occur over several weeks, though this can be faster in more alkaline conditions. nih.gov

Table 2: Major Degradation Products of Carindacillin

Degradation Product Precursor Formation Pathway
Carbenicillin Carindacillin Ester Hydrolysis
Indanol Carindacillin Ester Hydrolysis
Carbenicilloic Acid Carbenicillin β-Lactam Hydrolysis

Comparative in Vitro and Preclinical Research on Carindacillin S Antibacterial Spectrum

Comparative In Vitro Activity Against Diverse Bacterial Species

Carindacillin (B1212590), primarily through its active form carbenicillin (B1668345), demonstrates activity against a wide array of bacterial species. nih.govarctomsci.com In vitro studies indicate that its antibacterial spectrum is largely similar to that of parenteral carbenicillin. jst.go.jp However, some research suggests that Carindacillin may possess slightly more potent activity against Staphylococci and other gram-positive cocci compared to carbenicillin. jst.go.jp Its activity against other microorganisms is generally considered to be on par with carbenicillin. jst.go.jp

The effectiveness of carbenicillin, the active metabolite of Carindacillin, has been quantitatively assessed against various pathogens. For instance, against Pseudomonas aeruginosa, a concentration of 300 µg/mL of carbenicillin showed a significant bactericidal effect against several strains after a 24-hour period. ncats.io The evaluation of its in vitro activity is crucial for understanding its potential clinical applications, and susceptibility testing is recommended before and during therapy to monitor for the emergence of resistance. rxlist.com

Table 1: Comparative In Vitro Antibacterial Activity

Bacterial GroupActivity Profile of Carindacillin (as Carbenicillin)Reference
StaphylococciSlightly more potent activity compared to parenteral carbenicillin reported in some studies. jst.go.jp
Gram-positive cocciSlightly more potent activity compared to parenteral carbenicillin reported in some studies. jst.go.jp
Pseudomonas aeruginosaAppreciable bactericidal effect observed at 300 µg/mL after 24 hours. ncats.io
Other OrganismsActivity is generally comparable to parenteral carbenicillin. jst.go.jp

This table is interactive. Click on the headers to sort.

Spectrum of Activity Against Gram-Positive and Gram-Negative Microorganisms

Carindacillin exhibits a broad spectrum of activity, encompassing both gram-positive and gram-negative bacteria. antibioticdb.com While it is frequently utilized for infections caused by gram-negative organisms, it also provides limited coverage against gram-positive bacteria. nih.govguidetopharmacology.org

Gram-Positive Spectrum: The activity of Carindacillin against gram-positive bacteria includes effectiveness against:

Staphylococcus aureus nih.govmedicaldialogues.in

Streptococcus pyogenes nih.govmedicaldialogues.in

Enterococcus faecalis (as carbenicillin) nih.gov

Gram-Negative Spectrum: Carindacillin's active form, carbenicillin, is particularly noted for its activity against gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. guidetopharmacology.orgnih.gov Its spectrum covers a range of clinically relevant species:

Escherichia coli nih.govnih.gov

Proteus species , including Proteus mirabilis and Proteus vulgaris nih.govnih.gov

Pseudomonas aeruginosa nih.govguidetopharmacology.org

Salmonella choleraesuis nih.gov

Pasteurella multocida nih.gov

Enterobacter species nih.gov

Morganella morganii nih.gov

Providencia rettgeri nih.gov

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in Research Models

The combination of penicillins, such as carbenicillin, with other classes of antibiotics has been a subject of research to enhance efficacy. Studies involving the combination of carbenicillin and aminoglycosides are common, particularly for serious gram-negative infections. nih.gov However, these interactions can be complex.

An antagonistic interaction has been observed in vitro, where aminoglycosides are inactivated by carbenicillin, leading to a mutual loss of antibacterial activity. nih.gov A study using a bilaterally nephrectomized dog model aimed to differentiate between in vivo and in vitro interactions. nih.gov The results showed that carbenicillin significantly reduced the in vivo serum half-lives of gentamicin (B1671437) and tobramycin. nih.gov In contrast, amikacin (B45834) was found to be the most stable aminoglycoside in the presence of carbenicillin, both in vivo and in vitro. nih.gov

The potential for synergistic or antagonistic effects of antibiotic combinations is often evaluated using in vitro models that can simulate the dynamic concentrations of drugs in the body. ucl.ac.be Such models are crucial for understanding how combinations might perform in a clinical setting. ucl.ac.be For example, research into combinations against methicillin-resistant Staphylococcus aureus (MRSA) has explored the synergy between different beta-lactams, where one may facilitate the action of another. google.com

In Vivo Efficacy Studies in Non-Human Infection Models

The in vivo antibacterial activity of orally administered Carindacillin is primarily due to its efficient hydrolysis to carbenicillin. nih.gov Preclinical studies in animal models have demonstrated its effectiveness in treating systemic infections.

In acute systemic infection models in mice, oral Carindacillin provided protection against lethal infections caused by a variety of pathogens. nih.govarctomsci.com The protective dose (PD) required to save 50% or 95% of the animals has been established for several bacteria. The efficacy was found to be comparable to that of parenterally administered carbenicillin. nih.gov

Table 2: In Vivo Efficacy of Oral Carindacillin in Mouse Infection Models

PathogenProtective Dose (PD₉₅)Reference
Escherichia coli30.4 mg/kg arctomsci.commedchemexpress.comlifetechindia.comglpbio.comtargetmol.com
Salmonella choleraesuis220.4 mg/kg arctomsci.commedchemexpress.comlifetechindia.comglpbio.comtargetmol.com
Pasteurella multocida100.0 mg/kg arctomsci.commedchemexpress.comlifetechindia.comglpbio.comtargetmol.com
Proteus vulgaris139.0 mg/kg arctomsci.commedchemexpress.comlifetechindia.comglpbio.comtargetmol.com
Staphylococcus aureus60.0 mg/kg arctomsci.commedchemexpress.comlifetechindia.comglpbio.comtargetmol.com
Streptococcus pyogenes44.0 mg/kg arctomsci.commedchemexpress.comlifetechindia.comglpbio.comtargetmol.com

This table is interactive. Click on the headers to sort.

Further studies in rat models of experimental urinary tract infections caused by E. coli, P. vulgaris, and Pseudomonas aeruginosa also confirmed that oral Carindacillin provided activity comparable to parenteral carbenicillin. nih.gov

Q & A

Q. How should researchers address gaps in Carindacillin(1-)’s clinical translation data?

  • Methodological Answer :
  • Preclinical Bridging : Conduct PK/PD studies in humanized mouse models.
  • Regulatory Alignment : Align toxicity thresholds with ICH S7A guidelines for cardiovascular/respiratory safety .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing Carindacillin(1-)’s dose-dependent cytotoxicity?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes per Clinical Chemistry standards .

Q. How should researchers structure a manuscript to highlight Carindacillin(1-)’s novel contributions?

  • Methodological Answer :
  • Results/Discussion Integration : Emphasize mechanistic insights (e.g., transporter-mediated uptake) over descriptive data .
  • Graphical Abstracts : Follow Med. Chem. Commun. rules—avoid excessive structures, prioritize clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.